

DY3002 molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: DY3002
Cat. No.: B13435455

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In-Depth Technical Guide: DY3002

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Mechanism of Action

DY3002 is a novel, potent, and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Its primary mechanism of action is the irreversible inhibition of the EGFR T790M mutation, a common mechanism of acquired resistance to first and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC). By selectively targeting the T790M mutant, **DY3002** effectively overcomes this resistance, while exhibiting significantly lower activity against wild-type EGFR, thereby potentially reducing off-target side effects.

Molecular Formula: $C_{24}H_{25}ClN_6O_2$ [1]

Molecular Weight: 464.95 g/mol [1]

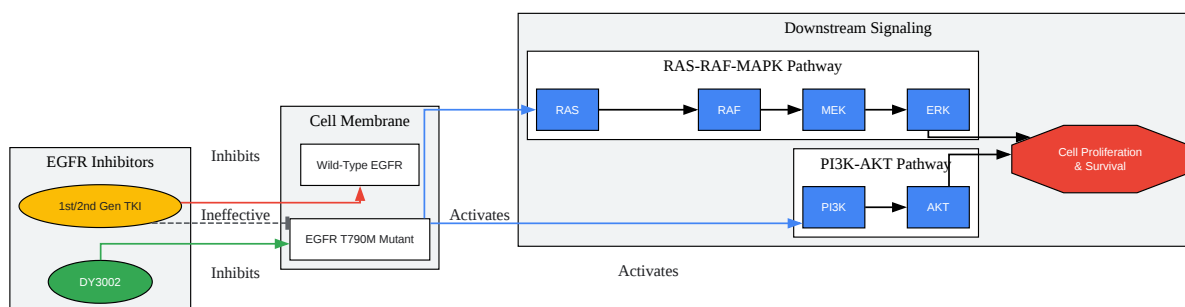
Quantitative Data Summary

The following table summarizes the key quantitative data for **DY3002**, highlighting its potency and selectivity.

Parameter	Value	Cell Line/Target	Reference
Molecular Weight	464.95 g/mol	N/A	[1]
Molecular Formula	C ₂₄ H ₂₅ ClN ₆ O ₂	N/A	[1]
IC ₅₀ (EGFR T790M)	0.71 nM	Enzyme Assay	
IC ₅₀ (Wild-Type EGFR)	448.7 nM	Enzyme Assay	
Selectivity Index (WT/T790M)	632.0	N/A	
IC ₅₀ (H1975 cells)	0.037 μM	Cell-based Assay	

Signaling Pathway Inhibition

DY3002 exerts its therapeutic effect by inhibiting the downstream signaling pathways that are constitutively activated by the EGFR T790M mutation. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, both of which are critical for cell proliferation, survival, and growth. The diagram below illustrates the mechanism by which **DY3002** overcomes T790M-mediated resistance.



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Caption: **DY3002** selectively inhibits the EGFR T790M mutant, blocking downstream signaling.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro EGFR Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of **DY3002** against wild-type and T790M mutant EGFR.

Methodology:

- Recombinant human EGFR (wild-type or T790M mutant) is incubated with a kinase buffer containing ATP and a suitable substrate (e.g., a poly-Glu-Tyr peptide).
- **DY3002** is added in a range of concentrations.

- The reaction is initiated by the addition of ATP.
- After a defined incubation period at 37°C, the reaction is stopped.
- The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or ELISA.
- IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of **DY3002** on cancer cell lines (e.g., H1975, which harbors the T790M mutation).

Methodology:

- H1975 cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with various concentrations of **DY3002** for a specified period (e.g., 72 hours).
- Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
- The formazan crystals formed by viable cells are dissolved in a solubilization buffer (e.g., DMSO).
- The absorbance is measured at 570 nm using a microplate reader.
- Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ is determined.

Apoptosis Assays

1. Acridine Orange/Ethidium Bromide (AO/EB) Staining

Objective: To visualize and differentiate between live, apoptotic, and necrotic cells after treatment with **DY3002**.

Methodology:

- Cells are treated with **DY3002** as described in the cell viability assay.
- After treatment, cells are harvested and washed with phosphate-buffered saline (PBS).
- A mixture of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL) is added to the cell suspension.
- The stained cells are immediately observed under a fluorescence microscope.
 - Live cells: Uniform green fluorescence.
 - Early apoptotic cells: Bright green, condensed chromatin.
 - Late apoptotic cells: Orange-red, condensed, and fragmented chromatin.
 - Necrotic cells: Uniform orange-red fluorescence.

2. DAPI Staining

Objective: To detect nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

Methodology:

- Cells are cultured on coverslips and treated with **DY3002**.
- After treatment, the cells are fixed with 4% paraformaldehyde.
- The fixed cells are permeabilized with 0.1% Triton X-100.
- The cells are then stained with DAPI (4',6-diamidino-2-phenylindole) solution.
- The coverslips are mounted on microscope slides and observed under a fluorescence microscope. Apoptotic nuclei will appear condensed and brightly stained.

In Vivo Oral Glucose Tolerance Test (Rat Model)

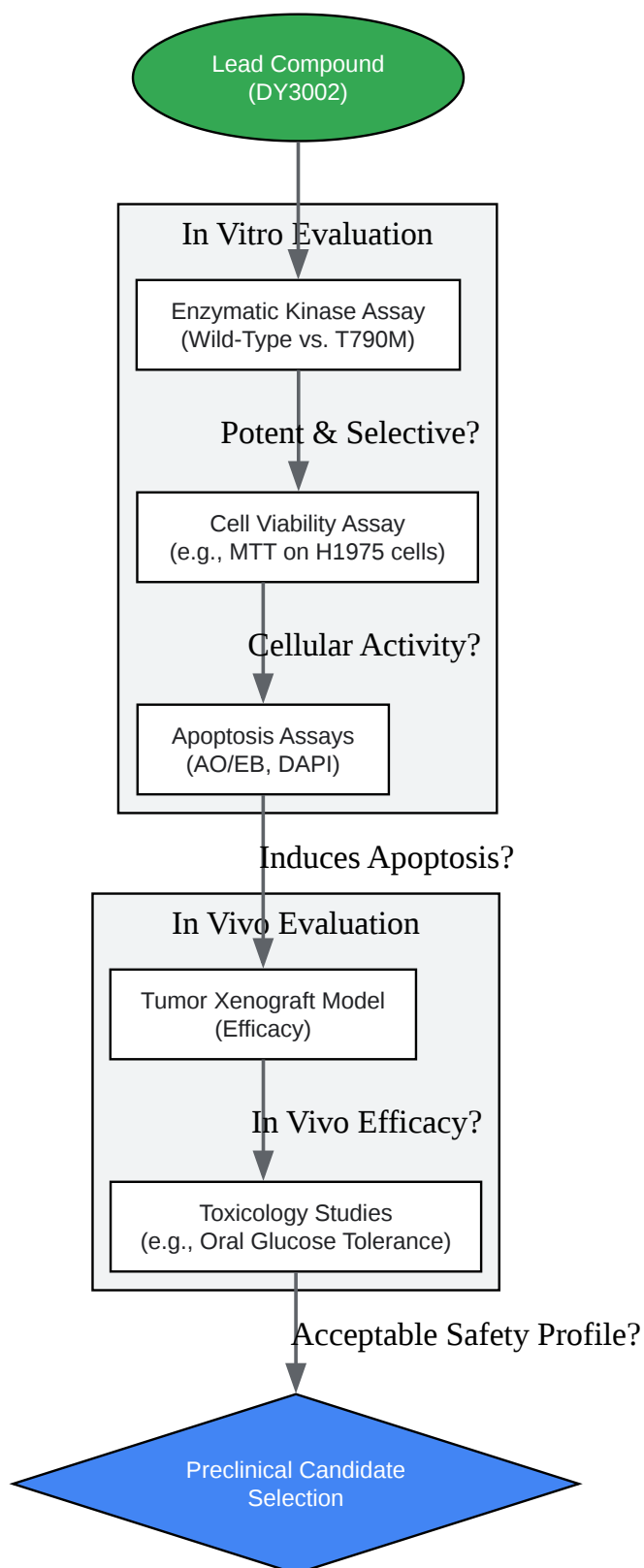
Objective: To evaluate the potential off-target effects of **DY3002** on glucose metabolism.

Methodology:

- Rats are fasted overnight prior to the experiment.
- A baseline blood glucose level is measured from a tail vein blood sample.
- The rats are orally administered a single high dose of **DY3002** (e.g., 50 mg/kg).
- After a specified time, a glucose solution is administered orally.
- Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
- The area under the curve (AUC) for blood glucose concentration over time is calculated to assess glucose tolerance.

Experimental Workflow

The following diagram outlines a typical preclinical evaluation workflow for an EGFR inhibitor like **DY3002**.



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Caption: Preclinical evaluation workflow for **DY3002**.

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References

- 1. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [DY3002 molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13435455/docs#dy3002-molecular-weight-and-formula>]

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